![molecular formula C18H20N2O2S B2830208 (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide CAS No. 314028-55-2](/img/structure/B2830208.png)
(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide
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Overview
Description
(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C18H20N2O2S and its molecular weight is 328.43. The purity is usually 95%.
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Scientific Research Applications
Synthetic Opioid Research
- The exploration of synthetic opioids, including compounds structurally related to (E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, has been significant in understanding opioid receptor selectivity and the development of potential analgesics with reduced abuse liability. Such research contributes to the ongoing efforts to find safer alternatives to traditional opiates (Elliott, Brandt, & Smith, 2016).
Antibacterial Applications
- Studies have shown that derivatives of thiophene, which is structurally similar to the compound , exhibit antibacterial properties. This indicates potential applications in designing novel antibacterial agents to combat resistant bacterial strains (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Neurological Research
- Research into compounds with isopropylamino groups has contributed to the development of radioligands for positron emission tomography (PET) imaging of neurological receptors, aiding in the study of brain function and the progression of neurological disorders (Fujinaga et al., 2012).
Cancer Research
- The identification of kinesin spindle protein (KSP) inhibitors, related to the compound structure, highlights the potential for developing targeted anticancer therapies. This approach focuses on disrupting cell division in cancer cells, offering a promising direction for cancer treatment research (Theoclitou et al., 2011).
Metabolic Disorders
- Compounds incorporating elements of the chemical structure have been evaluated for their antidiabetic activity, presenting a novel approach to managing diabetes through modulation of metabolic pathways (Patil et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the process of melanogenesis .
Mode of Action
The compound interacts with tyrosinase in a competitive manner, inhibiting its activity . It has been found to exhibit strong competitive inhibition activity against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase .
Biochemical Pathways
The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase . This enzyme is responsible for the conversion of tyrosine to melanin, a pigment that gives color to the skin, hair, and eyes. By inhibiting tyrosinase, the compound reduces the production of melanin, thereby affecting the coloration of these tissues .
Result of Action
As a result of its action, the compound exhibits dose-dependent inhibitory effects on melanin contents and intracellular tyrosinase in α-MSH and IBMX-induced B16F10 cells . This suggests that it could be considered a potent tyrosinase inhibitor for use in the development of therapeutic agents for diseases associated with hyperpigment disorders .
properties
IUPAC Name |
4-methyl-N-[(E)-3-oxo-3-(propan-2-ylamino)-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12(2)19-18(22)16(11-15-5-4-10-23-15)20-17(21)14-8-6-13(3)7-9-14/h4-12H,1-3H3,(H,19,22)(H,20,21)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBUYVCVRQDNJ-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(isopropylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide |
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